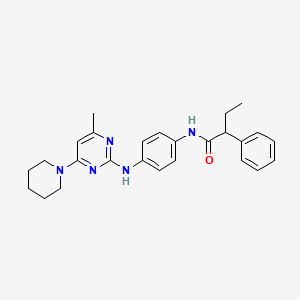

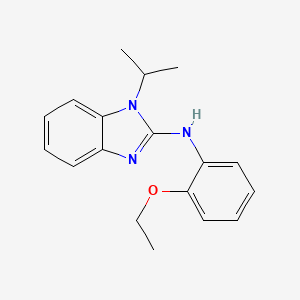

2-羟基-6-(4-羟基-2-甲氧基-6-甲氧基羰基苯氧基)-4-甲基苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involves a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline, with the optimization of reaction conditions such as catalysts and condensing agents . Similarly, the synthesis of methyl 4-hydroxybenzoate, also known as methyl paraben, is achieved through a series of reactions including substitution, nitration, reduction, cyclization, and chlorination .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Hirshfeld surface analysis and computational calculations were also performed to understand the intermolecular interactions and crystal packing .

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives is influenced by the substituents on the benzene ring. For instance, the presence of methoxy and methoxycarbonyl groups can be essential for biological activity, as seen in the antiproliferative activity of certain compounds towards human cancer cells . The reactivity can also be tailored for the synthesis of specific intermediates used in the preparation of drugs, as demonstrated in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are closely related to their molecular structure. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlates with computed vibrational spectra, and the energies of the frontier orbitals are used to calculate chemical quantum parameters, which can indicate the pharmaceutical activity of the molecule . The synthesis and study of other derivatives, such as methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, involve the analysis of intramolecular hydrogen bonding and aromatic π-π interactions, which contribute to the stability and reactivity of the compounds .

科学研究应用

抗菌和抗肿瘤活性

具有结构相似性的化合物,例如灰黄霉素衍生物和其他酚类化合物,已经因其中等抗肿瘤和抗菌活性而受到研究。这些活性凸显了 2-羟基-6-(4-羟基-2-甲氧基-6-甲氧基羰基苯氧基)-4-甲基苯甲酸甲酯和类似化合物在制药和医疗应用中的潜力,特别是在开发新的抗菌剂和抗癌剂方面 (Xia et al., 2011)。

环境和材料应用

对包括水杨酸甲酯和相关化合物在内的酚类稳定剂的研究表明,它们在猝灭和产生单线态分子氧方面是有效的,这对于稳定材料免受氧化降解至关重要。这方面表明 2-羟基-6-(4-羟基-2-甲氧基-6-甲氧基羰基苯氧基)-4-甲基苯甲酸甲酯可以在材料科学中找到应用,特别是在开发聚合物和其他材料的光稳定剂和抗氧化剂方面 (Soltermann et al., 1995)。

分析化学应用

在分析化学中,已经开发出涉及液相色谱-串联质谱 (LC-MS/MS) 的方法来测量人乳中的对羟基苯甲酸酯、三氯生和其他环境酚类。这些方法强调了类似化合物在用于检测和定量生物和环境样品中的化学试剂的分析方法中的潜在效用 (Ye et al., 2008)。

有机合成和催化

对顺式/反式-丁-2-烯二酸酯(包括相关的酚类化合物)的合成和抗菌活性测定的研究揭示了它们强大的抗菌特性。此类研究表明 2-羟基-6-(4-羟基-2-甲氧基-6-甲氧基羰基苯氧基)-4-甲基苯甲酸甲酯在合成具有潜在食品安全和保鲜应用的新型生物活性分子的作用 (Ma et al., 2014)。

作用机制

Target of Action

The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. Identifying the target involves biochemical assays and molecular docking studies .

Mode of Action

This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some way. This is often studied using techniques like X-ray crystallography or NMR to determine the structure of the target in complex with the compound .

Biochemical Pathways

The compound can affect various biochemical pathways depending on its target. For example, if the target is an enzyme in a metabolic pathway, the compound could alter the production of certain metabolites. This can be studied using techniques like metabolomics .

Pharmacokinetics

This involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors like bioavailability, half-life, and clearance rate are important. These are usually studied in preclinical and clinical trials .

Result of Action

This refers to the overall effect of the compound on the cellular or organismal level. It could involve changes in cell growth, gene expression, or behavior. These effects can be studied using various cell biology and molecular biology techniques .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors are usually considered during the formulation of the compound for therapeutic use .

属性

IUPAC Name |

methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-9-5-12(20)15(18(22)25-4)13(6-9)26-16-11(17(21)24-3)7-10(19)8-14(16)23-2/h5-8,19-20H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDNOVLBVBYOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346989 | |

| Record name | Methyl asterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59170-17-1 | |

| Record name | Methyl asterrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone](/img/structure/B2532771.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)

![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)

![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)